Lexacalcitol
Overview
Description
Lexacalcitol is a solid compound that belongs to the vitamin D and derivatives class of chemicals . These are compounds containing a secosteroid backbone, usually secoergostane or secocholestane . It is known to target the vitamin D3 receptor .
Molecular Structure Analysis
Lexacalcitol has a molecular formula of C29H48O4 . It has a secosteroid backbone, which is common in the vitamin D and derivatives class of chemicals . The structure is known to target the vitamin D3 receptor .Physical And Chemical Properties Analysis
Lexacalcitol has a molecular weight of 460.7 g/mol . It is a solid compound . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
Vitamin D Analog and Biological Activity
Lexacalcitol, also known as KH1060, is a vitamin D analog with significant biological activity. It is over 100 times more active than 1alpha,25-dihydroxyvitamin D3 in vitro, particularly in antiproliferative and cell differentiating assays. This heightened activity is partly due to its rapid metabolism into multiple hydroxylated metabolites, some of which retain significant biological activity in vitamin D-dependent systems. These metabolites influence gene expression in vitamin D target cells, such as osteopontin and P450cc24, explaining Lexacalcitol's considerable biological advantage in various in vitro assay systems (Dilworth et al., 1997).
Role in Cell Adhesion and Development
The Lex determinant, a specific structure of Lexacalcitol, has been implicated in mediating compaction of mouse embryos and in cell adhesion of embryonal carcinoma cells. Studies have shown that Lex determinants participate in carbohydrate-carbohydrate interactions, which are essential in controlling cell recognition during embryonic development and in certain cancer cells (Eggens et al., 1989).
In Vivo and In Vitro Studies
Research has demonstrated that Lexacalcitol can cause mild skin irritation at tested concentrations. These irritant reactions primarily affect the vasculature, causing vasodilation and increased cutaneous blood flow. This reaction profile is dose-dependent and has been evaluated using clinical scoring and non-invasive measurements (Fullerton & Serup, 1997).
Therapeutic Potential in Ocular Surface Health
Lexacalcitol, known as maxacalcitol in some studies, has therapeutic potential in treating Meibomian Gland (MG) orifice injuries. It helps alleviate MG atrophy and ductal dilation, suggesting its efficacy in ocular surface health maintenance. The study showed significant recovery in MG area in maxacalcitol-treated groups compared to controls, especially in the first two weeks of treatment (Jin et al., 2020).
Clinical Efficacy in Psoriasis Management
Lexacalcitol has shown clinical efficacy in managing psoriasis. In a double-blind study, maxacalcitol ointment significantly reduced the Psoriasis Severity Index (PSI) compared to placebo. Its effect was comparable to calcipotriol, another vitamin D3 analog, suggesting its usefulness in psoriasis treatment [(Barker et al., 1999)](https://consensus.app/papers/maxacalcitol-treatment-psoriasis-vulgaris-nbarker/916b93daad82559bacec982a4a679278/?utm_source=chatgpt).
Cutaneous Pharmacokinetics
The cutaneous bioavailability of topically applied maxacalcitol (lexacalcitol) was studied in healthy subjects. It was found that maxacalcitol concentrations in the stratum corneum reached a steady state approximately 4-6 hours after application, indicating its effective skin penetration. This study suggests that maxacalcitol's cutaneous bioavailability is comparable between its ointment and lotion forms, which are used for treating psoriatic lesions (Umemura et al., 2008).
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOTDOJMRMLDX-YBBVPDDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869807 | |
Record name | Lexacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lexacalcitol | |
CAS RN |
131875-08-6 | |
Record name | Lexacalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131875-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lexacalcitol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lexacalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lexacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEXACALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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